molecular formula C18H18N4O4S B2988477 (Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1173375-48-8

(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2988477
CAS RN: 1173375-48-8
M. Wt: 386.43
InChI Key: MQMIRNSVQPMNMW-HNENSFHCSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a benzo[d]thiazol-2(3H)-ylidene group, a methoxy group, and a pyrazole group. These groups could potentially give the compound interesting chemical properties .

Scientific Research Applications

Heterocyclic Compound Synthesis and Medicinal Applications

  • Antimicrobial and Anti-inflammatory Agents : Compounds derived from visnaginone and khellinone, structurally related to thiazole derivatives, have shown promising anti-inflammatory and analgesic activities, suggesting potential applications in designing new therapeutic agents (Abu‐Hashem et al., 2020).

  • Antibacterial Agents : Novel analogs of pyrazol-5-ones derived from benzo[d]thiazole have exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, highlighting the compound's potential in developing new antibiotics (Palkar et al., 2017).

  • CCR5 Antagonists : Research into orally active CCR5 antagonists for potential HIV treatment involves complex synthesis processes, demonstrating the compound's relevance in advanced organic synthesis and medicinal chemistry applications (Ikemoto et al., 2005).

  • Anticancer Derivatives : Studies on pyrazolo[3,4,5-kl]acridine and indolo[2,3-a]acridine derivatives have explored their synthesis and cytotoxicity, pointing to the potential use of thiazole and pyrazole derivatives in cancer research and therapy development (Bu et al., 2002).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards .

properties

IUPAC Name

N-(4,7-dimethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-6-9-22-14-12(24-3)7-8-13(25-4)15(14)27-18(22)19-16(23)11-10-21(2)20-17(11)26-5/h1,7-8,10H,9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMIRNSVQPMNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N=C2N(C3=C(C=CC(=C3S2)OC)OC)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(4,7-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

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